molecular formula C9H14N4O B13878481 2-Methoxy-5-piperazin-1-ylpyrimidine

2-Methoxy-5-piperazin-1-ylpyrimidine

Cat. No.: B13878481
M. Wt: 194.23 g/mol
InChI Key: WDEBNFTZGUNMHA-UHFFFAOYSA-N
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Description

2-Methoxy-5-piperazin-1-ylpyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-piperazin-1-ylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce different functional groups onto the pyrimidine or piperazine rings .

Scientific Research Applications

2-Methoxy-5-piperazin-1-ylpyrimidine has several applications in scientific research:

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxy-5-piperazin-1-ylpyrimidine

InChI

InChI=1S/C9H14N4O/c1-14-9-11-6-8(7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3

InChI Key

WDEBNFTZGUNMHA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)N2CCNCC2

Origin of Product

United States

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